molecular formula C13H19N5O2 B12574961 2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate CAS No. 600145-83-3

2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate

Cat. No.: B12574961
CAS No.: 600145-83-3
M. Wt: 277.32 g/mol
InChI Key: PIKCSQSHFFSHFM-UHFFFAOYSA-N
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Description

2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate is a synthetic organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and an acetate group, which is a common functional group in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate typically involves the diazotization of 4-aminophenyl compounds followed by coupling with an imidazole derivative. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, 4-aminophenyl compounds can be treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then coupled with 1,3-dimethylimidazole in the presence of a base to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form amines, which can then interact with cellular components. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(4-Hydroxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate
  • 2-[(E)-(4-Methylphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate
  • 2-[(E)-(4-Nitrophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate

Uniqueness

The unique combination of the azo group and the imidazole ring in 2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate imparts distinct chemical and biological properties. The presence of the amino group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications .

Properties

CAS No.

600145-83-3

Molecular Formula

C13H19N5O2

Molecular Weight

277.32 g/mol

IUPAC Name

4-[(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)diazenyl]aniline;acetate

InChI

InChI=1S/C11H15N5.C2H4O2/c1-15-7-8-16(2)11(15)14-13-10-5-3-9(12)4-6-10;1-2(3)4/h3-8,11H,12H2,1-2H3;1H3,(H,3,4)

InChI Key

PIKCSQSHFFSHFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].C[NH+]1C=CN(C1N=NC2=CC=C(C=C2)N)C

Origin of Product

United States

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